
9,9-Dihexyl-9H-fluorene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dihexyl-9H-fluorene-2-carbaldehyde is an organic compound belonging to the fluorene family It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene ring and an aldehyde group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexyl-9H-fluorene-2-carbaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of fluorene to introduce the aldehyde group at the 2nd position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 9,9-Dihexyl-9H-fluorene-2-carboxylic acid.
Reduction: Formation of 9,9-Dihexyl-9H-fluorene-2-methanol.
Substitution: Various substituted fluorenes depending on the electrophile used.
Applications De Recherche Scientifique
9,9-Dihexyl-9H-fluorene-2-carbaldehyde has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a fluorescent probe in biological imaging and diagnostics.
Industrial Applications: The compound is used in the production of high-performance polymers and advanced materials.
Mécanisme D'action
The mechanism by which 9,9-Dihexyl-9H-fluorene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The presence of the aldehyde group and the hexyl substituents influences the compound’s photophysical properties, making it an effective material for optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers, facilitating processes such as electroluminescence and charge transport .
Comparaison Avec Des Composés Similaires
- 9,9-Dioctyl-9H-fluorene-2-carbaldehyde
- 9,9-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole)
- 9,9-Dihexyl-2,7-dibromofluorene
Comparison:
- 9,9-Dioctyl-9H-fluorene-2-carbaldehyde: Similar in structure but with octyl groups instead of hexyl groups, leading to different solubility and electronic properties .
- 9,9-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole): Contains additional carbazole groups, enhancing its application in OLEDs and other electronic devices .
- 9,9-Dihexyl-2,7-dibromofluorene: Bromine substituents at the 2,7 positions make it a useful intermediate for further functionalization and polymer synthesis .
Propriétés
Numéro CAS |
793694-96-9 |
|---|---|
Formule moléculaire |
C26H34O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
9,9-dihexylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C26H34O/c1-3-5-7-11-17-26(18-12-8-6-4-2)24-14-10-9-13-22(24)23-16-15-21(20-27)19-25(23)26/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3 |
Clé InChI |
ILUVPKPCRLBWSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)

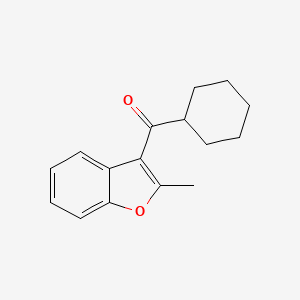
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)

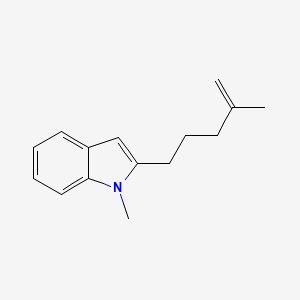
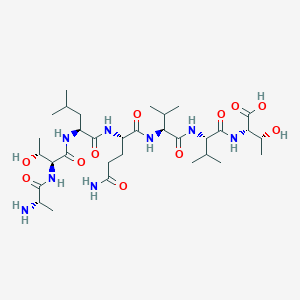
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
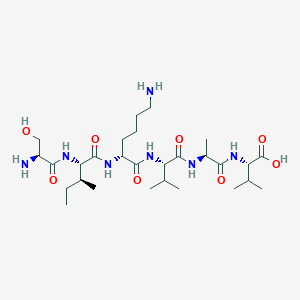

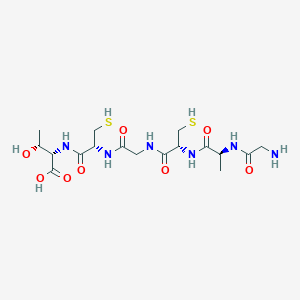
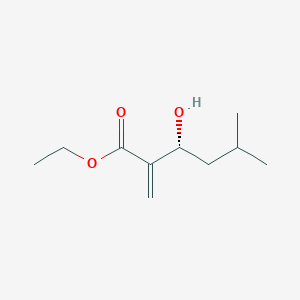
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
